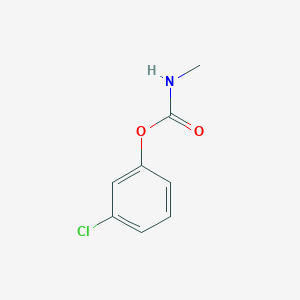

3-Chlorophenyl methylcarbamate

Description

The Carbamate (B1207046) Functionality as a Key Structural Motif in Organic Synthesis and Beyond

The carbamate functional group, characterized by an ester and an amide group flanking a carbonyl, is a cornerstone of modern organic synthesis. masterorganicchemistry.com This unique hybrid structure confers a high degree of chemical and proteolytic stability, making it a valuable component in various molecular architectures. researchgate.netnih.gov Carbamates are not only pivotal as intermediates in the synthesis of complex organic molecules but also serve as crucial protecting groups for amines, particularly in peptide synthesis. masterorganicchemistry.comnih.govacs.org Their ability to be readily installed and subsequently removed under specific conditions without affecting other sensitive functional groups makes them indispensable tools for chemists. masterorganicchemistry.com Beyond their role in synthesis, carbamates are integral to a diverse array of products, including pharmaceuticals, agrochemicals, and polymers like polyurethanes. researchgate.netacs.orgwikipedia.org

Academic Significance of Substituted Phenyl Carbamates in Chemical Sciences

Within the broader class of carbamates, substituted phenyl carbamates have garnered significant academic interest due to their diverse biological activities and applications. The nature and position of substituents on the phenyl ring can dramatically influence the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its reactivity and biological interactions. mdpi.com

Research has demonstrated that substituted phenyl N-methylcarbamates, for instance, can act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial to nerve function. nih.govt3db.ca This has made them important subjects of study in the development of insecticides and potential therapeutic agents for neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net The synthesis of various substituted phenyl carbamates allows for the systematic investigation of structure-activity relationships (SAR), providing valuable insights into the molecular features required for specific biological effects. nih.gov For example, studies have shown that the presence and position of a chloro substituent on the phenyl ring can significantly impact the inhibitory potency of the carbamate.

Current Research Trajectories and Future Directions for 3-Chlorophenyl Methylcarbamate

Current research on this compound and related compounds is multifaceted. One major trajectory involves the synthesis of novel derivatives to explore and optimize their biological activities. For instance, researchers have prepared a series of substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates to study their intramolecular cyclization kinetics. nih.govresearchgate.net

Another significant area of investigation is the development of more efficient and environmentally benign synthetic methodologies for carbamates. Traditional methods often rely on hazardous reagents like phosgene (B1210022). researchgate.net Modern approaches focus on alternatives such as the use of carbon dioxide as a C1 source or employing catalytic systems like zinc chloride to facilitate carbamate formation. nih.govacs.org

Future research will likely continue to focus on the following areas:

Elucidation of Structure-Activity Relationships: Further synthesis and biological evaluation of this compound analogs will help to build more precise SAR models. This will aid in the rational design of compounds with enhanced potency and selectivity for specific biological targets.

Exploration of Novel Applications: While much of the focus has been on its role as a cholinesterase inhibitor, future studies may uncover new applications for this compound in areas such as materials science or as a precursor for other valuable chemical entities.

Mechanistic Studies: Detailed investigations into the mechanisms of action of this compound at a molecular level will provide a deeper understanding of its biological effects and could reveal new therapeutic possibilities. For example, understanding its interaction with the active site of cholinesterases can inform the design of next-generation inhibitors. mdpi.com

Chemical and Physical Properties of this compound

The following table summarizes some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 65.5-66.5 °C google.com |

| Boiling Point | 349.5ºC at 760 mmHg |

| Density | 1.329 g/cm³ |

| LogP | 3.96450 |

| Vapor Pressure | 4.69E-05mmHg at 25°C |

Note: Some physical properties are for the structurally similar (3-chlorophenyl) N-phenylcarbamate and are provided for reference. chemsrc.com

Synthesis and Characterization

The synthesis of substituted phenyl carbamates, including this compound, can be achieved through several established chemical routes. A common and versatile method involves the reaction of a substituted phenol (B47542) with a carbamoyl (B1232498) chloride or an isocyanate. google.com

For example, 3-sec-butyl-6-chlorophenyl N-methylcarbamate is prepared by reacting 3-sec-butyl-6-chlorophenol with methylisocyanate. google.com An alternative synthesis involves reacting the corresponding phenol or its phenate salt with phosgene to form a chloroformate intermediate, which is then reacted with methylamine (B109427). google.com

More recently, researchers have developed methods for the synthesis of substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates by reacting substituted 2-hydroxybenzyl-N-methylamines with phenyl chlorocarbonates in the presence of a base like triethylamine (B128534) (TEA). nih.govresearchgate.netmdpi.com This reaction proceeds at room temperature and can be monitored by thin-layer chromatography (TLC). nih.govresearchgate.net

Characterization of the synthesized carbamates is typically performed using a combination of analytical techniques. Elemental analysis provides the empirical formula of the compound. Spectroscopic methods such as ¹H-NMR and ¹³C-NMR are crucial for elucidating the molecular structure. nih.govresearchgate.net In the ¹³C-NMR spectra of N-(2-hydroxybenzyl)-N-methylcarbamates, characteristic signals for the carbamate carbonyl carbon appear around 156 ppm. nih.gov High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight, further confirming the identity of the compound. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl) N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-10-8(11)12-7-4-2-3-6(9)5-7/h2-5H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZYSXBCCWAOOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879365 | |

| Record name | N-METHYL-3-CHLOROPHENYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4090-00-0 | |

| Record name | N-METHYL-3-CHLOROPHENYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Degradation Pathways and Environmental Transformation of 3 Chlorophenyl Methylcarbamate

Hydrolytic Degradation Processes

The breakdown of 3-Chlorophenyl methylcarbamate in aqueous environments is significantly influenced by hydrolysis. This process involves the chemical reaction with water, leading to the cleavage of the carbamate (B1207046) ester linkage.

Mechanisms of Hydrolysis

The hydrolysis of N-methyl carbamates, such as this compound, proceeds through a distinct mechanism. The initial step involves the cleavage of the ester bond, which is often the rate-determining step. This process is catalyzed by both acidic and basic conditions, although the rate is typically more pronounced under basic (alkaline) conditions.

A key feature of N-methyl carbamate hydrolysis is the formation of an isocyanate intermediate. who.int Under basic conditions, the hydroxide (B78521) ion attacks the carbonyl carbon of the carbamate. This leads to the elimination of the phenolate (B1203915) group (3-chlorophenol) and the formation of methyl isocyanate. The highly reactive methyl isocyanate then rapidly hydrolyzes to methylamine (B109427) and carbon dioxide.

In contrast, the hydrolysis of N,N-dimethylcarbamates involves the formation of an addition product with a hydroxyl ion, which then decomposes to the corresponding alcohol and N,N-dimethylcarbamic acid. who.int

Influence of Aqueous Media on Hydrolytic Kinetics

The rate of hydrolytic degradation of this compound is highly dependent on the characteristics of the aqueous medium, particularly pH. Generally, carbamates exhibit greater stability in neutral or slightly acidic water and are more susceptible to hydrolysis as the pH increases into the alkaline range. Environmental conditions that support microbial activity also tend to enhance the degradation of carbamates, with hydrolysis being a primary initial step in microbial metabolism. who.int

Characterization of Hydrolytic Products

The primary and most significant hydrolytic degradation product of this compound is 3-chloroaniline (B41212). researchgate.net The formation of this aniline (B41778) derivative is a cause for environmental concern as anilines can be more toxic and persistent than the parent carbamate compound. researchgate.net The general pathway involves the hydrolysis of the carbamate ester linkage, releasing 3-chlorophenol, which can be further transformed. However, the formation of 3-chloroaniline from the breakdown of the carbamate structure is a well-documented and critical transformation. researchgate.net

| Parent Compound | Degradation Process | Key Intermediate | Primary Hydrolytic Product |

| This compound | Hydrolysis | Methyl isocyanate | 3-chloroaniline |

Photochemical Degradation Mechanisms

Sunlight plays a crucial role in the transformation of this compound in the environment. Photochemical degradation, or photolysis, involves the breakdown of the molecule upon the absorption of light energy. This can occur through direct or indirect (photosensitized) processes.

Direct Photolysis Pathways

Direct photolysis occurs when the this compound molecule itself absorbs ultraviolet (UV) radiation from sunlight. This absorption can provide sufficient energy to break chemical bonds within the molecule. For chlorinated aromatic compounds, a common photochemical reaction is the homolytic scission of the carbon-chlorine (C-Cl) bond. This cleavage results in the formation of an aryl radical and a chlorine radical.

The resulting aryl radical is highly reactive and can undergo various subsequent reactions, such as hydrogen abstraction from the solvent (water) to form phenyl methylcarbamate or reaction with oxygen. Another potential pathway involves the formation of an aryl cation intermediate, which can then react with water to form hydroxylated products.

| Photodegradation Pathway | Description | Potential Intermediates |

| C-Cl Bond Homolytic Scission | The carbon-chlorine bond breaks, with each atom retaining one of the bonding electrons. | Aryl radical, Chlorine radical |

| Aryl Cation Formation | Heterolytic cleavage of the C-Cl bond where the chlorine atom retains both electrons, forming a chloride ion and an aryl cation. | Aryl cation |

Photosensitized Degradation Reactions

Indirect or photosensitized degradation occurs when other substances in the environment, known as photosensitizers, absorb light energy and then transfer that energy to the this compound molecule, causing it to degrade. Common natural photosensitizers in aquatic environments include humic and fulvic acids, which are components of dissolved organic matter.

Impact of Light Wavelength and Intensity on Phototransformation

The phototransformation of this compound is significantly influenced by the wavelength and intensity of light. The rate of photolysis is directly affected by the rate of light absorption. gla.ac.uk Generally, the most substantial changes in the chemical structure occur at shorter wavelengths of radiation. gla.ac.uk

The lifetime of a chemical undergoing direct phototransformation in an aquatic environment is dependent on its absorption spectrum, the intensity of the light, the spectral distribution of daylight, and the penetration of light into the water. gla.ac.uk For instance, the photolysis of certain carbamates has been shown to follow pseudo-first-order kinetics. uc.pt The quantum yield, which is the efficiency of a photochemical process, is also a critical factor. Studies on carbamate derivatives have revealed that both steric and electronic effects can influence the quantum efficiency of photolysis, for example, during 254 nm photolysis. uc.pt

Interactive Table: Factors Influencing Phototransformation

| Factor | Influence on Phototransformation |

|---|---|

| Light Wavelength | Shorter wavelengths generally lead to a higher rate of phototransformation. gla.ac.uk |

| Light Intensity | Higher light intensity increases the rate of light absorption, thus accelerating photolysis. gla.ac.uk |

| Quantum Yield | Represents the efficiency of the photochemical process and is influenced by the molecular structure. gla.ac.ukuc.pt |

| Environmental Matrix | The physical state of the chemical and its absorption spectrum directly impact the rate of phototransformation. gla.ac.uk |

Biotransformation and Microbial Metabolism

The biodegradation of this compound is a key process in its environmental dissipation, primarily driven by microbial activity.

A variety of microorganisms have been identified as capable of degrading carbamates, including this compound and related compounds. These microorganisms often utilize the carbamate as a source of carbon and energy for their growth. researchgate.netsemanticscholar.org

Bacterial genera that have been shown to be effective in degrading N-phenylcarbamates include Pseudomonas, Flavobacterium, Agrobacterium, Achromobacter, and Arthrobacter. semanticscholar.orgnih.gov Specifically, isolates of Pseudomonas striata, a Flavobacterium sp., an Agrobacterium sp., and an Achromobacter sp. have been identified as capable of degrading and utilizing isopropyl N-(3-chlorophenyl)carbamate (chlorpropham) as a sole carbon source. nih.gov Additionally, Achromobacter and Arthrobacter species have been found to degrade 2-chloroethyl-N-3-chlorophenylcarbamate. nih.gov Fungi such as Fusarium, Aspergillus niger, and Penicillium also possess the potential for pesticide degradation. scribd.comacademicjournals.org

The microbial breakdown of this compound involves specific enzymatic pathways. The initial and often rate-limiting step in the degradation of many carbamates is the hydrolysis of the ester or amide linkage. researchgate.net

Enzymes such as esterases and amidases play a crucial role in this initial cleavage. For instance, hydrolysis of the carbamate ester group is a key reaction. researchgate.net This hydrolysis can be catalyzed by carboxylesterases. researchgate.net Following the initial hydrolysis, further degradation of the resulting aromatic and aliphatic moieties occurs. For N-methylcarbamates, N-demethylation is another important enzymatic reaction that can occur. researchgate.net The microsomal-NADPH2 system is known to form one or more anticholinesterase metabolites from methyl- and dimethylcarbamate (B8479999) insecticides. researchgate.net

Interactive Table: Key Enzymes in Carbamate Biotransformation

| Enzyme Class | Function | Example Reaction |

|---|---|---|

| Esterases/Amidases | Hydrolysis of the carbamate linkage. researchgate.net | Cleavage of the ester bond in this compound. |

| Monooxygenases | N-demethylation and ring hydroxylation. researchgate.net | Removal of the methyl group from the nitrogen atom. |

| Dehalogenases | Removal of halogen atoms from the aromatic ring. academicjournals.org | Cleavage of the carbon-chlorine bond in the chlorophenyl ring. |

The microbial metabolism of this compound results in the formation of various intermediate metabolites, which are then further degraded, ideally leading to complete mineralization. Mineralization is the process by which organic compounds are completely broken down into inorganic substances such as carbon dioxide, water, and mineral salts. mdpi.com

A primary metabolite formed from the microbial degradation of chlorpropham (B1668850) is 3-chloroaniline. gla.ac.uksemanticscholar.orgnih.gov The production of 3-chloroaniline and the subsequent liberation of the free chloride ion are key indicators of degradation. semanticscholar.orgnih.gov Further metabolism of 3-chloroaniline can lead to the formation of various other products. gla.ac.uk The ultimate goal of microbial degradation is the complete mineralization of the pesticide, which renders the by-products suitable for re-entry into the environment. mdpi.com However, under certain conditions, the transformation can lead to the formation of more stable and persistent compounds. gla.ac.uk

Advanced Oxidation Processes (AOPs) for Chemical Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). nih.gov

AOPs generate highly reactive hydroxyl radicals, which are powerful, non-selective oxidizing agents capable of degrading a wide range of organic compounds, including this compound. nih.gov Several AOPs can be employed for this purpose:

Fenton and Photo-Fenton Systems: The Fenton process involves the reaction of hydrogen peroxide (H2O2) with ferrous iron (Fe2+) to produce hydroxyl radicals. kirj.eeijcce.ac.ir The photo-Fenton process enhances this reaction by using UV light to regenerate Fe2+ from Fe3+, thereby increasing the efficiency of hydroxyl radical production. ijcce.ac.ir

Ozone-Based Processes (O3/H2O2, O3/UV): Ozone can be combined with hydrogen peroxide or UV light to generate hydroxyl radicals. The O3/H2O2 process has been shown to be effective in degrading various organic pollutants. kirj.eeresearchgate.net The photolysis of ozone by UV light also yields hydroxyl radicals. kirj.eeresearchgate.net

UV Photolysis of H2O2: The direct photolysis of hydrogen peroxide with UV radiation is another effective method for generating hydroxyl radicals. kirj.eeijcce.ac.ir

The reaction mechanisms in AOPs involve the attack of hydroxyl radicals on the organic molecule, leading to a series of oxidation reactions that can ultimately result in the complete mineralization of the pollutant. nih.gov

Interactive Table: Common Advanced Oxidation Processes

| AOP Method | Reactants | Primary Oxidant |

|---|---|---|

| Fenton | Fe2+, H2O2 | •OH |

| Photo-Fenton | Fe2+/Fe3+, H2O2, UV light | •OH |

| O3/H2O2 | O3, H2O2 | •OH |

| O3/UV | O3, UV light | •OH, O3 |

| UV/H2O2 | H2O2, UV light | •OH |

Kinetic Studies of this compound Degradation by AOPs

Advanced Oxidation Processes (AOPs) are recognized for their effectiveness in degrading a wide array of organic pollutants, including pesticides, through the generation of highly reactive species like hydroxyl radicals (•OH). uc.pt The study of degradation kinetics is crucial for optimizing these processes for efficient pollutant removal. While specific kinetic data for this compound degradation across a comprehensive range of AOPs is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar compounds, such as other carbamates and chlorophenyl derivatives.

The degradation of pesticides by AOPs generally follows pseudo-first-order kinetics, where the reaction rate is proportional to the concentration of the pollutant. researchgate.netnih.gov The rate constant (k) is a key parameter for comparing the efficiency of different AOPs.

Photodegradation Studies: Photodegradation, a key AOP, involves the breakdown of compounds by light. Studies on related compounds demonstrate that the reaction rates are influenced by the medium and the presence of oxygen. For instance, the photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea (B33335), which can form a carbamate derivative, was found to follow first-order kinetics in various solvents. semanticscholar.org The reaction rates were generally faster in the presence of oxygen. semanticscholar.org Similarly, the degradation of chlorobenzene (B131634) using UV-based AOPs also followed first-order kinetics, with the rate constants varying significantly depending on the specific process (UV, UV/H₂O₂, UV/O₃). nih.gov The UV/H₂O₂ and UV/H₂O₂/O₃ systems were found to be an order of magnitude faster than UV photolysis alone. nih.gov

Ozonation Studies: Ozonation is another powerful AOP for pesticide removal. Research on the ozonation of chlorophenylurea pesticides revealed that the degradation rates are highly dependent on the molecular structure. nih.gov For example, N-dimethyl phenylureas degrade approximately 2.5 times faster than their N-methyl N-methoxy analogues. nih.gov This highlights that the substitution pattern on the carbamate nitrogen significantly influences the reaction kinetics with ozone. It is plausible that the degradation of this compound would also exhibit specific kinetic behavior dependent on process parameters like ozone dosage and pH.

The following table summarizes kinetic data from studies on related compounds, illustrating the typical range of degradation rates observed in AOPs.

| Compound | AOP System | Medium | Rate Constant (k) | Half-life (t₁/₂) | Reference |

| 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea | Photolysis (Xe lamp, O₂) | Hexane | 0.089 min⁻¹ | 7.8 min | semanticscholar.org |

| 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea | Photolysis (Xe lamp, O₂) | Water | 0.005 min⁻¹ | 138.6 min | semanticscholar.org |

| Chlorobenzene | UV | Oxygen-saturated solution | 6.4 x 10⁻⁴ s⁻¹ | 18.0 min | nih.gov |

| Chlorobenzene | UV/H₂O₂ | Oxygen-saturated solution | Varies with [H₂O₂] | - | nih.gov |

| Rhodamine B | O₃/UV | Aqueous | - | < 15 min | mdpi.com |

This table is illustrative and based on data for structurally related compounds due to the limited direct kinetic data for this compound.

Identification and Fate of Oxidation Byproducts

The degradation of this compound via AOPs leads to the formation of various transformation products. The primary degradation pathway for many carbamate pesticides is the hydrolysis of the ester or amide bond. who.intgla.ac.uk In the case of this compound, this would lead to the formation of 3-chloroaniline and methylcarbamic acid, which is unstable and decomposes to methylamine and carbon dioxide.

Oxidative attacks by hydroxyl radicals can also occur on the aromatic ring, leading to hydroxylated derivatives. Further oxidation can lead to ring cleavage and eventual mineralization to CO₂, water, and inorganic ions. researchgate.net

Key Identified and Potential Byproducts:

3-Chloroaniline: This is a major expected byproduct from the hydrolysis of the carbamate linkage. gla.ac.uk The environmental fate of 3-chloroaniline is of significant concern as it can be more persistent and toxic than the parent compound. It can be further degraded through microbial action or incorporated into soil organic matter. gla.ac.uk

Hydroxylated Derivatives: The attack of hydroxyl radicals on the aromatic ring can lead to the formation of various chlorohydroxyphenyl methylcarbamate isomers.

Chlorophenols: Further degradation of hydroxylated intermediates or direct attack on the carbamate structure can result in the formation of chlorophenols. nih.gov

Oxidation of the Methyl Group: The N-methyl group is also susceptible to oxidation, which can lead to the formation of N-hydroxymethyl or N-formyl derivatives.

The specific byproducts formed and their relative concentrations depend on the AOP system used and the reaction conditions (e.g., pH, oxidant concentration, reaction time). nih.gov For example, in the ozonation of related chlorophenylurea pesticides, hydroxylation of the phenyl ring was identified as a degradation pathway. nih.gov Studies on the photodegradation of other chlorinated aromatic compounds have identified intermediates like phenol (B47542), biphenyl, and various chlorobiphenyl isomers. nih.gov

The fate of these byproducts in the environment is a critical aspect of risk assessment. While some byproducts may be readily biodegradable, others, like chloroanilines, can persist and potentially form more complex and toxic compounds through condensation reactions. nih.govgla.ac.uk It is important to note that some transformation products can be as toxic, or even more so, than the original pesticide. nih.gov

The table below lists the potential byproducts from the degradation of this compound.

| Byproduct Name | Potential Formation Pathway | Reference |

| 3-Chloroaniline | Hydrolysis of the carbamate bond | gla.ac.uk |

| Methylcarbamic Acid | Hydrolysis of the carbamate bond | frontiersin.org |

| Methylamine | Decomposition of methylcarbamic acid | frontiersin.org |

| Carbon Dioxide | Decomposition of methylcarbamic acid; Mineralization | gla.ac.uk |

| Chlorohydroxyphenyl methylcarbamate | Hydroxylation of the aromatic ring | nih.gov |

| Chlorophenols | Degradation of hydroxylated intermediates | nih.gov |

Spectroscopic Characterization and Structural Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Chlorophenyl methylcarbamate, both ¹H and ¹³C NMR are used for structural verification, with certificates of analysis for commercial standards of this compound confirming its structure via NMR lgcstandards.com.

In ¹H-NMR spectroscopy, the chemical shift, multiplicity, and integration of the signals correspond to the electronic environment, neighboring protons, and the number of protons, respectively. The expected signals for this compound would include distinct resonances for the aromatic protons, the N-H proton, and the methyl protons. The four protons on the benzene (B151609) ring are chemically non-equivalent and would present as a complex multiplet pattern in the aromatic region (typically δ 7.0-7.5 ppm). The single N-H proton would likely appear as a broad singlet, and the three protons of the N-methyl group would be a singlet, shifted downfield due to the influence of the adjacent nitrogen atom.

¹³C-NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. Key expected signals include the carbonyl carbon of the carbamate (B1207046) group (δ 150-160 ppm), the carbons of the aromatic ring (δ 110-140 ppm), and the methyl carbon (δ 25-35 ppm) ebi.ac.uk. The carbon directly attached to the chlorine atom would also have a characteristic chemical shift.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic C-H | 7.0 - 7.5 | Multiplet (m) | 4H |

| Amine N-H | 5.0 - 6.0 | Broad Singlet (br s) | 1H |

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 152 - 157 |

| Aromatic (C-Cl) | 133 - 136 |

| Aromatic (C-O) | 150 - 153 |

| Aromatic (C-H) | 118 - 131 |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis (e.g., HR-MS, ESI)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HR-MS) using techniques like Electrospray Ionization (ESI) can provide highly accurate mass measurements, confirming the molecular formula.

For this compound (C₈H₈ClNO₂), the expected monoisotopic mass is approximately 185.024 Da. In HR-MS analysis, observing a protonated molecular ion [M+H]⁺ at m/z 186.0316 would strongly support the compound's identity. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Fragmentation analysis provides further structural information. Common fragmentation pathways for carbamates involve cleavage at the ester or amide linkages. For this compound, likely fragmentation would involve the loss of the methyl isocyanate moiety (CH₃NCO) or cleavage to form a 3-chlorophenoxy radical or cation, leading to characteristic fragment ions that can be detected and analyzed.

Table 3: Predicted HR-MS Data for this compound

| Ion Species | Calculated m/z |

|---|---|

| [M]⁺ | 185.02435 |

| [M+H]⁺ | 186.03163 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. IR and Raman are complementary techniques; IR absorption intensity depends on the change in the bond's dipole moment, while Raman intensity depends on the change in its polarizability.

The IR spectrum of this compound is expected to show several key absorption bands. A strong, prominent band between 1700-1740 cm⁻¹ would be characteristic of the carbonyl (C=O) stretching vibration of the carbamate group. An N-H stretching vibration should appear in the region of 3200-3400 cm⁻¹. Other significant absorptions would include C-O stretching (around 1200-1300 cm⁻¹), aromatic C=C stretching (around 1450-1600 cm⁻¹), and C-H stretching from the aromatic ring and methyl group (around 2900-3100 cm⁻¹). The C-Cl stretch would be observed in the fingerprint region, typically between 600-800 cm⁻¹.

Raman spectroscopy would complement the IR data. Aromatic ring vibrations often produce strong Raman signals. The C=O stretch, while strong in the IR, is typically weaker in the Raman spectrum.

Table 4: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H | Stretch | 3200 - 3400 (Strong, Broad) | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 (Medium) | Strong |

| Methyl C-H | Stretch | 2900 - 3000 (Medium) | Medium |

| Carbonyl C=O | Stretch | 1700 - 1740 (Very Strong) | Weak-Medium |

| Aromatic C=C | Ring Stretch | 1450 - 1600 (Medium-Strong) | Strong |

| C-O | Stretch | 1200 - 1300 (Strong) | Medium |

| C-N | Stretch | 1000 - 1250 (Medium) | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for studying compounds containing chromophores, such as conjugated π-systems.

The 3-chlorophenyl group in this compound acts as a chromophore. Substituted benzene rings typically exhibit strong absorption bands corresponding to π → π* electronic transitions. For a substituted benzene ring like that in the target molecule, characteristic absorption bands are expected in the UV region, typically between 200 and 280 nm. The presence of the chlorine atom and the methylcarbamate group as substituents on the benzene ring will influence the exact position (λmax) and intensity (molar absorptivity, ε) of these absorption maxima. The spectrum would likely show a primary absorption band around 210-240 nm and a weaker, secondary band with fine structure around 260-280 nm, which is characteristic of benzenoid systems.

Table 5: Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)

| Electronic Transition | Predicted λmax (nm) |

|---|---|

| π → π* (Primary) | ~ 210 - 240 |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Ligand-Based SAR Methodologies for Carbamate (B1207046) Series

Ligand-based (or indirect) SAR methods analyze a series of compounds known to interact with a target to derive a model that predicts activity, without explicit knowledge of the receptor's 3D structure. ijsrch.com These approaches are predicated on the principle that structurally similar molecules with shared charge and shape distributions should exhibit comparable biological effects. mdpi.com

Comparative Molecular Surface Analysis (CoMSA) is a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) technique used to correlate the biological activity of compounds with their 3D molecular surface properties. mdpi.commdpi.com This method examines variations in shape and electrostatic charges on the molecular surface to identify features that are critical for receptor binding and inhibitory potency. mdpi.com In studies of carbamate series, CoMSA helps to create a 3D pattern that specifies which steric and electrostatic features positively or negatively impact inhibitory activity. mdpi.comtandfonline.com By mapping these properties, researchers can visualize the regions on the molecule where modifications would likely enhance or diminish its biological effect. mdpi.com The analysis involves generating self-organized maps (SOMs) where spatially related objects are placed in proximity, creating a 2D image of the property space. mdpi.com This approach has been used to model the inhibitory activities of phenylcarbamic acids and other carbamate derivatives against targets like cholinesterases. mdpi.comtandfonline.com

Table 1: CoMSA Descriptor Contributions to Inhibitory Potency of Carbamate Analogs This table is illustrative, based on the principles described in the cited research.

| Molecular Surface Region | Property Analyzed | Observed Impact on Activity | Rationale for 3-Chlorophenyl methylcarbamate |

|---|---|---|---|

| Aromatic Ring (Phenyl) | Electrostatic Potential | Negative potential (electron-withdrawing groups) at meta-position correlates with higher potency. | The chlorine at position 3 acts as an electron-withdrawing group, enhancing interactions. nih.govuchile.cl |

| Carbamate NH group | Hydrogen Bond Donor | Strong donor capability is crucial for binding to the active site. | The N-H group is a key interaction point with target enzymes like acetylcholinesterase. acs.orgnih.gov |

| Carbamate C=O group | Hydrogen Bond Acceptor | Strong acceptor capability is essential for forming hydrogen bonds with receptor residues. | The carbonyl oxygen is a primary site for hydrogen bonding within the receptor's active site. acs.orgnih.gov |

| N-Alkyl Group (Methyl) | Steric Bulk | Small, non-bulky substituents are generally favored for fitting into the binding pocket. | The methyl group is sterically favorable, allowing for optimal orientation in the active site. nih.gov |

Pharmacophore mapping identifies the essential three-dimensional arrangement of molecular features necessary for biological activity. ijsrch.com When the receptor structure is unknown, a pharmacophore can be deduced from a set of active ligands. ijsrch.com Probability-guided pharmacophore mapping is an advanced technique that uses a stochastic model validation algorithm to systematically inspect data and derive an "average" pharmacophore hypothesis from the most relevant compound subsets. mdpi.comtandfonline.com This method determines the spatial distribution of key steric and electrostatic factors that govern a molecule's ability to interact with its target. nih.govepa.gov For carbamate series, these studies have been used to create maps of host-target interactions and to understand the electronic and steric factors that dictate their inhibitory potential against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.govepa.gov

Receptor-Dependent SAR Approaches

Receptor-dependent (or direct) approaches utilize the known 3D structure of the biological target (e.g., an enzyme or receptor) to study ligand-receptor interactions. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target molecule. plos.org For carbamates, docking simulations have been extensively used to model their binding to the active site of enzymes like acetylcholinesterase. plos.orgnih.gov These simulations reveal crucial interactions, such as π-π stacking between the aromatic ring of the carbamate and aromatic residues (e.g., tryptophan, tyrosine) in the enzyme's active site. nih.gov For instance, studies have shown that the cis-conformation of the carbamate residue is often favored for optimal binding, allowing the molecule to adopt a "hairpin"-like structure within the active site gorge. mdpi.com In some cases, covalent docking is employed to model the pseudo-irreversible inhibition mechanism where the carbamate moiety forms a covalent bond with a serine residue in the enzyme's catalytic triad. nih.gov

Table 2: Representative Docking Scores of Carbamate Derivatives against Acetylcholinesterase (AChE) This table includes data for representative carbamates to illustrate typical binding affinities as found in computational studies.

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Donepezil (Co-crystallized ligand) | AChE (PDB ID: 4EY7) | -10.8 | plos.org |

| Carbamate Derivative M6 | AChE (PDB ID: 4EY7) | -11.2 | plos.org |

| Carbamate Derivative M7 | AChE (PDB ID: 4EY7) | -10.9 | plos.org |

| Biphenyl-Substituted Carbamates | AChE (PDB ID: 1EA5) | -8.99 to -9.40 | nih.govtandfonline.com |

Impact of Aromatic Ring Substitutions on Reactivity and Interactions

The nature and position of substituents on the phenyl ring of aryl carbamates profoundly influence their reactivity and biological activity. The chlorine atom in this compound is an electron-withdrawing group, which affects the electronic properties of the entire molecule. libretexts.org

Studies on substituted phenyl carbamates have demonstrated a linear relationship between the logarithm of inhibition constants (such as Kᵢ, k₂, and kᵢ) for acetylcholinesterase and the Hammett substituent constant (σ). nih.gov This indicates that the electronic effect of the substituent directly modulates the inhibitory potency. For many phenyl-N-methylcarbamates, separate quantitative structure-activity relationship (QSAR) models are required for ortho, meta, and para-substituted compounds to accurately describe their activity. uchile.clscispace.com

The position of the substituent is critical. For example, in a series of monochlorinated salicylanilide (B1680751) N-alkylcarbamates, the 4-chloro derivatives were slightly more effective AChE inhibitors than the 3-chloro derivatives. mdpi.com The reactivity of carbamates in reactions such as alkaline hydrolysis is also controlled by ring substituents, which influence the stability of the leaving phenolate (B1203915) group in the rate-determining step of the E1cB elimination-addition mechanism. wiley.com In strongly acidic media, the reactivity can be enhanced through the formation of diprotonated carbamates, which facilitates the generation of a reactive isocyanate intermediate. acs.orgresearchgate.net

The Carbamate Moiety as a Versatile Pharmacological and Chemical Scaffold

The carbamate group (-O-CO-NH-) is a key structural motif in a vast array of approved drugs, prodrugs, and biologically active molecules. acs.orgnih.govresearchgate.net Structurally, it is considered an amide-ester hybrid, which confers good chemical and proteolytic stability, making it a common surrogate for the more labile peptide bond in medicinal chemistry. acs.orgnih.gov This stability, combined with an enhanced ability to permeate cell membranes, makes it an attractive scaffold for drug design. nih.gov

The carbamate functionality can modulate molecular interactions through its hydrogen bonding capabilities (both as an acceptor at the carbonyl oxygen and a donor at the N-H group) and by imposing conformational restrictions on the molecule. acs.orgnih.gov These features allow for the precise design of drug-target interactions. nih.govresearchgate.net

Beyond its pharmacological role, the aryl O-carbamate group is a powerful and versatile tool in synthetic organic chemistry. nih.govacs.org It is recognized as one of the strongest directed metalation groups (DMGs) in directed ortho-metalation (DoM) chemistry. acs.orgnih.gov This property allows for highly regioselective functionalization of the aromatic ring, providing a strategic pathway to synthesize complex polycyclic and bioactive compounds that would be difficult to access otherwise. nih.govacs.org

Computational Chemistry and Theoretical Investigations of 3 Chlorophenyl Methylcarbamate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of 3-Chlorophenyl methylcarbamate at an electronic level. These computational methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. For carbamate (B1207046) compounds, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p) or 6-311++G(d,p), are used to predict structural parameters. nih.govuantwerpen.bescielo.org.za

For this compound, a DFT study would begin by defining an initial 3D structure. The geometry is then optimized, systematically altering the bond lengths, bond angles, and dihedral angles to find the minimum energy state. This process yields key data on the molecule's three-dimensional shape. Studies on similar molecules compare these calculated parameters with experimental data from techniques like X-ray diffraction to validate the theoretical model. uantwerpen.be The electronic structure, including the distribution of electron density and atomic charges, is also determined, providing a basis for understanding the molecule's reactivity. science.gov

While detailed DFT data specifically for this compound is not widely published, the table below illustrates typical parameters that would be obtained from such a calculation, based on general knowledge of similar molecular structures.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes as specific computational studies on this molecule are not publicly available.

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.21 Å |

| C-O (Ester) Bond Length | ~1.35 Å |

| N-C (Carbonyl) Bond Length | ~1.37 Å |

| C-Cl Bond Length | ~1.74 Å |

| O-C-N Bond Angle | ~125° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. science.govrsc.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. uantwerpen.be For a molecule like this compound, the HOMO is expected to be localized primarily on the chlorophenyl ring and the nitrogen and oxygen atoms of the carbamate group, which are electron-rich regions. The LUMO is typically distributed over the electrophilic carbonyl carbon and the aromatic ring. Analysis of these orbitals helps predict how the molecule will interact with other reagents. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Properties This table is for illustrative purposes as specific computational studies on this molecule are not publicly available.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -8.5 to -9.5 |

| LUMO Energy | -0.5 to -1.5 |

From these energies, global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to further quantify the molecule's reactivity. science.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is calculated from the total electron density and is invaluable for predicting how a molecule will be recognized by other chemical species, particularly in biological systems. nih.gov The MEP map uses a color scale to denote different potential values: red typically indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles), while blue indicates positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent areas of near-zero or intermediate potential.

For this compound, an MEP map would show strong negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The hydrogen atom on the carbamate nitrogen would exhibit a region of positive potential (blue), indicating its susceptibility to nucleophilic attack or hydrogen bonding. The chlorophenyl ring would show a more complex potential distribution due to the interplay between the electron-withdrawing chlorine atom and the delocalized π-electrons.

Advanced Electron Density Analysis

To gain a deeper understanding of chemical bonding and non-covalent interactions, advanced electron density analysis methods are employed. These include the Quantum Theory of Atoms in Molecules (AIM), the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL).

AIM analysis partitions the electron density of a molecule into atomic basins, allowing for the characterization of atomic properties and the nature of chemical bonds (e.g., ionic, covalent, charge transfer). The ELF and LOL are functions of the electron density that reveal the regions in a molecule where electron pairs are most likely to be found, providing a clear picture of covalent bonds and lone pairs. matlantis.com These methods are particularly useful for identifying and quantifying non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for molecular recognition and crystal packing. uantwerpen.be

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying intermediate structures, and characterizing the high-energy transition states that connect them. For carbamates, this can include modeling their synthesis, degradation, or interaction with biological targets. For instance, studies on the transesterification of carbamates have used computational methods to support proposed mechanistic pathways, such as the nucleophilic attack of an alkoxide on the carbonyl carbon. mdpi.com

Prediction of Spectroscopic Data from Theoretical Models

A significant application of computational chemistry is the prediction of spectroscopic data. By calculating properties like vibrational frequencies or nuclear magnetic shielding tensors, theoretical spectra (e.g., IR, Raman, NMR) can be generated. scielo.org.za These predicted spectra are then compared with experimental data to confirm the molecular structure and to aid in the assignment of experimental signals.

For this compound, DFT calculations could predict its infrared spectrum. The calculated vibrational frequencies would correspond to specific molecular motions, such as the characteristic C=O stretching of the carbamate group (typically expected in the 1700-1740 cm⁻¹ region), N-H stretching, and various vibrations of the chlorophenyl ring. uantwerpen.be Similarly, the chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing a powerful tool for structural verification when compared against experimental NMR spectra. scielo.org.za The agreement between theoretical and experimental spectra serves as a strong validation of the computational model's accuracy.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 3-Chlorophenyl methylcarbamate, providing the necessary separation from interfering components in a sample. Both gas and liquid chromatography are widely utilized, each offering distinct advantages depending on the specific application and sample type.

Gas chromatography is a powerful technique for the analysis of thermally stable and volatile compounds. However, many carbamates, including N-methylcarbamates, are thermally labile, which can pose a challenge for traditional GC analysis. scispec.co.thclinichrom.com To overcome this, derivatization techniques are often employed to convert the carbamates into more volatile and thermally stable derivatives prior to GC analysis. scispec.co.th Another approach is the use of advanced injection techniques like the Programmable Temperature Vaporization (PTV) inlet, which minimizes thermal degradation. unito.it

Common detectors used in conjunction with GC for carbamate (B1207046) analysis include:

Flame Ionization Detector (FID): While a common detector, its use for carbamates can be limited by the need for derivatization. researchgate.net

Mass Spectrometry (MS): GC-MS is a highly selective and sensitive technique that provides structural information, aiding in the unequivocal identification of the analyte. mdpi.comresearchgate.net The availability of extensive electron impact (EI) pesticide libraries can facilitate rapid screening and identification. researchgate.net For enhanced sensitivity and confirmation, tandem mass spectrometry (GC-MS/MS) can be utilized, which is particularly useful for complex matrices. scispec.co.th

Table 1: Overview of GC-based methods for Carbamate Analysis

| Technique | Detector | Derivatization | Key Advantages |

|---|---|---|---|

| Gas Chromatography | MS, MS/MS | Often required (e.g., methylation) | High selectivity and sensitivity, structural confirmation. scispec.co.thmdpi.com |

| Gas Chromatography | FID | Required | Readily available technology. researchgate.net |

Liquid chromatography is often the preferred method for the analysis of thermally labile compounds like this compound as it avoids high temperatures during separation. unito.it High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a widely used approach.

LC-MS/MS: The coupling of liquid chromatography with tandem mass spectrometry is a powerful tool for the analysis of carbamates in complex samples. ingenieria-analitica.com This technique offers excellent sensitivity and selectivity, allowing for the detection and quantification of trace levels of the compound. nih.gov LC-MS/MS methods often have short run times, enabling high-throughput analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS): LC coupled with high-resolution mass spectrometers, such as Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements. ual.es This capability enhances the confidence in compound identification and can help to differentiate the target analyte from matrix interferences with very similar masses. ual.es

Table 2: Comparison of LC-MS Techniques for Carbamate Analysis

| Technique | Key Features | Application Notes |

|---|---|---|

| LC-MS/MS | High sensitivity and selectivity, suitable for trace analysis. | Widely used for multi-residue pesticide analysis in food and environmental samples. ingenieria-analitica.comnih.gov |

| LC-HRMS (TOF) | Provides accurate mass measurements for confident identification. | Useful for complex matrices where isobaric interferences are a concern. ual.es |

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is a critical step to isolate this compound from the sample matrix and to concentrate it to a level suitable for instrumental analysis. The choice of extraction method depends on the matrix (e.g., water, soil, food) and the analytical technique to be used.

Solid-phase extraction is a widely used technique for the preconcentration and cleanup of carbamates from aqueous samples. tandfonline.com It involves passing the liquid sample through a cartridge containing a solid adsorbent that retains the analyte. The analyte is then eluted with a small volume of an organic solvent. Various sorbent materials are available, including C18-bonded silica (B1680970) and polymeric phases. tandfonline.com SPE can be performed in both off-line and on-line formats. tandfonline.com

Recent advancements include the use of magnetic solid-phase extraction (MSPE), which utilizes magnetic nanoparticles as the sorbent. This allows for easy separation of the sorbent from the sample solution using an external magnetic field, simplifying the extraction process. acs.orgresearchgate.net

Liquid-liquid extraction is a traditional method for extracting analytes from aqueous samples into an immiscible organic solvent. scispec.co.th A variation of this technique is dispersive liquid-liquid microextraction (DLLME), which uses a small amount of extraction solvent and a disperser solvent. This mixture is injected into the aqueous sample, forming a cloudy solution that facilitates the rapid transfer of the analyte into the extraction solvent. tandfonline.comrsc.org Another innovative approach is liquid-liquid extraction with low-temperature partitioning (LLE-LTP), which involves extraction with a water-miscible solvent like acetonitrile, followed by phase separation at a low temperature. This method has been shown to be efficient for carbamate extraction from beverages. scielo.br

Table 3: Summary of Extraction Techniques for Carbamates

| Extraction Method | Principle | Common Matrices |

|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid phase from a liquid sample and then eluted. | Water, beverages. tandfonline.comnih.gov |

| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Water, beverages. scispec.co.thscielo.br |

| Dispersive Liquid-Liquid Microextraction (DLLME) | A mixture of extraction and disperser solvents is rapidly injected into the sample. | Water, fruit and vegetable samples. tandfonline.comrsc.org |

Headspace analysis is a technique used for the determination of volatile organic compounds in solid or liquid samples. azom.com It involves heating the sample in a sealed vial to allow volatile components to partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then injected into a gas chromatograph for analysis. azom.com

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that combines extraction, concentration, and sample introduction into a single step. researchgate.net In HS-SPME, a fused silica fiber coated with a stationary phase is exposed to the headspace of the sample. The volatile analytes adsorb to the fiber, which is then transferred to the GC injector for thermal desorption and analysis. researchgate.net This technique is particularly useful for complex matrices as it minimizes the introduction of non-volatile components into the analytical system. researchgate.net

Method Validation Parameters in Research Contexts

Typically, high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or diode-array detection (DAD), and gas chromatography (GC) combined with mass spectrometry (MS), are the techniques of choice for the analysis of carbamate pesticides.

Detection Limits: The limit of detection (LOD) and limit of quantification (LOQ) are critical for determining the lowest concentration of this compound that can be reliably detected and quantified in a sample. For multi-residue methods analyzing various carbamates, LOQs in the range of 0.003 to 0.04 µg/kg have been reported in complex matrices like agricultural products. nih.gov It is anticipated that a validated method for this compound would achieve similar low-level detection capabilities.

Linearity: Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For carbamate analysis, methods typically exhibit excellent linearity with correlation coefficients (R²) greater than 0.99 over a defined concentration range. nih.gov

Accuracy: Accuracy is determined by recovery studies, where a known amount of the analyte is added to a blank sample matrix and the percentage of the analyte recovered by the analytical method is calculated. For multi-residue methods for carbamates, accuracy is generally expected to be within the 70-120% range, with many methods demonstrating recoveries between 88% and 106%. nih.gov

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For carbamate analysis, RSD values are typically expected to be below 20%. googleapis.comcurresweb.com

The following table summarizes typical validation parameters for the analysis of carbamate pesticides, which would be indicative of the performance of a validated method for this compound.

| Parameter | Typical Value/Range | Description |

| Limit of Detection (LOD) | 0.001 - 0.01 µg/kg | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantification (LOQ) | 0.003 - 0.04 µg/kg | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Linearity (R²) | > 0.99 | The correlation coefficient of the calibration curve, indicating the linearity of the method's response to concentration. |

| Accuracy (% Recovery) | 70% - 120% | The percentage of a known amount of analyte that is recovered by the analytical method. |

| Precision (% RSD) | < 20% | The relative standard deviation of a series of measurements, indicating the method's repeatability. |

Application of Analytical Methods in Environmental Fate and Mechanistic Studies

Validated analytical methods are indispensable for investigating the environmental fate of this compound, including its persistence, degradation, and mobility in various environmental compartments such as soil and water. These studies often involve monitoring the disappearance of the parent compound and the appearance of transformation products over time under different conditions.

Environmental Persistence and Degradation: The persistence of carbamate herbicides in the environment is a key area of study. Generally, carbamates are considered to have relatively short half-lives in soil, ranging from one to four weeks, with microbial degradation being a primary dissipation pathway. ucanr.edu Studies on the persistence of various carbamates in river water have shown that many are significantly degraded within one week. epa.gov Analytical methods are used to track the concentration of this compound in soil and water samples over time to determine its degradation rate under specific environmental conditions.

Mechanistic Studies (Hydrolysis and Photolysis): Mechanistic studies focus on understanding the chemical processes that lead to the degradation of a compound. For this compound, two important abiotic degradation pathways are hydrolysis and photolysis.

Hydrolysis: This process involves the reaction of the compound with water, leading to its breakdown. The rate of hydrolysis is often dependent on pH and temperature. wisdomlib.orgresearchgate.net Analytical methods are employed to measure the concentration of this compound in aqueous solutions at different pH values and temperatures to determine the hydrolysis kinetics and identify the resulting degradation products.

Photolysis: This is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. Photodegradation rates can be influenced by the presence of other substances in the water or soil that can act as photosensitizers. nih.gov Analytical techniques are used to monitor the decrease in the concentration of this compound when exposed to light sources that simulate sunlight, allowing for the determination of its photolytic half-life and the identification of photoproducts.

The application of precise and accurate analytical methods is fundamental to generating the reliable data needed to model the environmental behavior of this compound and to assess its potential risks.

Q & A

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in synthetic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.